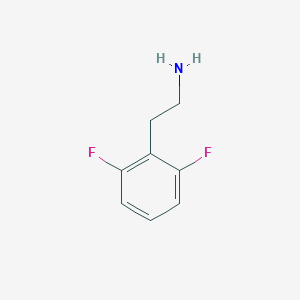

2-(2,6-Difluorophenyl)ethan-1-amine

Vue d'ensemble

Description

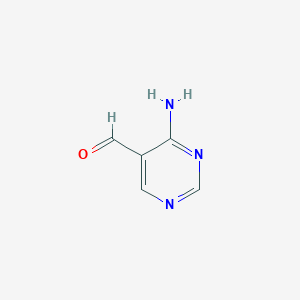

2-(2,6-Difluorophenyl)ethan-1-amine is a chemical compound that is part of the family of amines and is characterized by the presence of a difluorophenyl group. This group is known to influence the chemical behavior of the molecule, including its reactivity and interaction with other molecules. The compound is of interest in various chemical synthesis processes and molecular interaction studies.

Synthesis Analysis

The synthesis of compounds related to 2-(2,6-Difluorophenyl)ethan-1-amine can involve catalytic processes. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . Although the paper does not directly discuss the synthesis of 2-(2,6-Difluorophenyl)ethan-1-amine, the catalytic process described could potentially be applied to synthesize similar compounds by selecting appropriate starting materials.

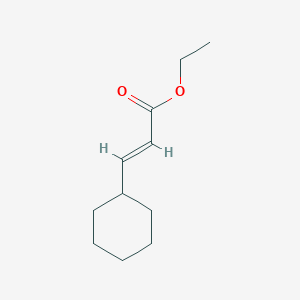

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,6-Difluorophenyl)ethan-1-amine has been studied using spectroscopic techniques. For example, binary complexes of 2,6-difluorophenylacetylene with various amines have been investigated, revealing the presence of hydrogen-bonded complexes and interactions between the lone pair of the amine and the electron-deficient phenyl ring . These findings provide insight into the molecular structure and potential binding sites of 2-(2,6-Difluorophenyl)ethan-1-amine when interacting with other molecules.

Chemical Reactions Analysis

The reactivity of 2-(2,6-Difluorophenyl)ethan-1-amine can be inferred from studies on similar molecules. The presence of the difluorophenyl group can lead to specific interactions, such as hydrogen bonding and lone pair interactions, which are crucial in the formation of complexes and can influence the course of chemical reactions . Additionally, the ortho-substituent on the phenyl ring can play a significant role in catalytic processes by preventing the coordination of amines, thus affecting reaction rates and outcomes .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-(2,6-Difluorophenyl)ethan-1-amine, they do provide information on related compounds that can help infer some properties. For instance, the difluorophenyl group can impact the molecule's polarity, acidity of hydrogen atoms, and its ability to participate in hydrogen bonding . The electron-withdrawing nature of the fluorine atoms likely affects the compound's electronic distribution, which in turn can influence its boiling point, solubility, and stability.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Aminolysis Reactions : The aminolysis of compounds related to 2-(2,6-Difluorophenyl)ethan-1-amine, such as 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, has been explored. These reactions are successful with sterically unshielded amines in high dielectric permittivity media (Novakov et al., 2017).

Catalysis and Materials Science

- Hydroamination and Hydroalkoxylation Catalysts : Monomeric copper(I) amido, alkoxide, and aryloxide complexes, which are related to the chemical family of 2-(2,6-Difluorophenyl)ethan-1-amine, have been used as catalysts for the addition of N−H and O−H bonds of amines and alcohols to electron-deficient olefins (Munro-Leighton et al., 2007).

Inorganic and Coordination Chemistry

- Synthesis of Novel Ligands and Complexes : Research has been conducted on the synthesis of novel amine-thiolate ligands, such as N,N‘,N‘‘-tris-[2-thio-3-aminomethyl-5-tert-butylbenzyl]-1,1,1-tris(aminomethyl)ethane, which are structurally similar to 2-(2,6-Difluorophenyl)ethan-1-amine. These ligands have been used in the preparation of dinuclear complexes of various metals (Kersting et al., 1999).

Polymer Science

- Hyperbranched Polyimides : Research involving compounds structurally related to 2-(2,6-Difluorophenyl)ethan-1-amine, such as tris(4-aminophenyl)amine, has been used in the synthesis of wholly aromatic hyperbranched polyimides. These polyimides are promising for gas separation applications (Fang et al., 2000).

Environmental and Corrosion Science

- Corrosion Inhibition : Theoretical studies on amine derivatives, such as N1-(2-aminoethyl)ethane-1,2-diamine, provide insights into corrosion inhibition effectiveness on metal surfaces. These studies combine density functional theory and molecular dynamics simulations (Saha et al., 2018).

Sensor Development

- Fluorescent and Chromogenic Sensors : Noncyclic compounds bearing amine and hydroxyl functionality, similar to 2-(2,6-Difluorophenyl)ethan-1-amine, have been developed as selective fluorescent sensors for metal ions like iron (III) in aqueous solutions (Fegade et al., 2014).

Safety and Hazards

The safety information available indicates that “2-(2,6-Difluorophenyl)ethan-1-amine” is potentially dangerous. The GHS pictograms indicate a signal word of “Danger” and the hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKZSNGELMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395852 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)ethan-1-amine | |

CAS RN |

17291-90-6 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

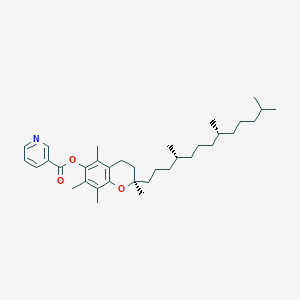

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)